molecular formula C19H18N2O4S B2647315 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953000-98-1

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2647315
CAS No.: 953000-98-1
M. Wt: 370.42
InChI Key: FFAXRCREWGTHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic chemical compound offered for research purposes. It features a benzothiazole core substituted with a morpholine ring and a 4-methoxybenzoate ester, a scaffold of significant interest in medicinal chemistry and drug discovery. Research Applications and Potential The core benzothiazole structure is a privileged scaffold in pharmaceutical research, known for yielding compounds with diverse biological activities. The specific incorporation of a morpholine group, as seen in this compound, is a common strategy in drug design to optimize properties like solubility and metabolic stability. Research on structurally similar morpholinobenzothiazole derivatives has shown promise in several areas, though the specific activity of this compound must be confirmed through experimentation. Related compounds have been investigated as intermediates in the synthesis of potential antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication . Furthermore, benzothiazole derivatives are frequently explored in oncology research for their antiproliferative properties and have been developed as inhibitors of various kinase targets . The 4-methoxybenzoate moiety may also contribute to the compound's biological profile, as similar ester-containing structures are studied for their multifunctional potential, including antioxidant and anti-inflammatory activities . Handling and Usage This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and conduct all risk assessments necessary to ensure safe laboratory practices.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)18(22)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAXRCREWGTHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)

    Substitution: Amines, thiols, DMF, K₂CO₃

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted benzothiazoles

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in Neuroprotection

Triazolbenzo[d]thiazoles (e.g., Compound 22 in )

  • Structure : Features a 1,2,3-triazole ring fused to the benzothiazole core, with a morpholine group and indazolone substituents.
  • Activity : Demonstrates neuroprotective effects by modulating cellular pathways linked to oxidative stress .

Benzimidazole and Benzothiazole Scaffolds

  • Structure : Lack the 4-methoxybenzoate ester but share the benzothiazole core.
  • Activity: Known for neuroprotection via antioxidant mechanisms, but with lower specificity due to absent polar substituents .
Table 1: Neuroprotective Activity Comparison
Compound Core Structure Key Substituents Neuroprotective Mechanism Reference
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate Benzo[d]thiazole Morpholine, 4-MeO-benzoate Antioxidant pathways
Triazolbenzo[d]thiazole (Compound 22) Benzo[d]thiazole + triazole Morpholine, indazolone Enhanced target engagement
Generic Benzothiazoles Benzo[d]thiazole Variable alkyl/aryl groups Non-specific antioxidant

Role of the 4-Methoxybenzoate Group

In Metal Complexes (–10)

  • Coordination Behavior : 4-Methoxybenzoate (4-MeO-Bz) acts as a bidentate ligand in lanthanide complexes (e.g., La, Ce), with carboxylate vibrations at νas = 1543 cm⁻¹ and νsym = 1416 cm⁻¹ .
  • Thermal Stability : Decomposes at 200–400°C in lanthanide complexes, influenced by metal ion size and hydration state .
  • Comparison: In this compound, the ester group is hydrolytically stable under physiological conditions, unlike ionic 4-MeO-Bz in metal complexes.
Table 2: Thermal and Spectroscopic Properties of 4-MeO-Bz Derivatives
Compound Form Thermal Decomposition (°C) IR νassym (cm⁻¹) Reference
La(4-MeO-Bz)3·2H2O Crystalline solid 220–350 1543 / 1416
This compound Crystalline powder Not reported ~1700 (ester C=O)

Analogs in Cancer Therapy

CB-NPs and BLZ945 Nanoparticles ()

  • Structure: Benzo[d]thiazole derivatives with cyclohexylamino and picolinamide groups.
  • Activity : Target tumor vasculature via integrin binding, with prolonged circulation times .
  • Comparison : The morpholine and 4-MeO-benzoate groups in the target compound may offer different pharmacokinetic profiles, favoring CNS penetration over vascular targeting.

Physicochemical Properties

  • Solubility: The morpholine group enhances aqueous solubility compared to non-polar analogs like 4-pentylphenyl 4-methoxybenzoate ().
  • Stability : The ester linkage in 4-MeO-benzoate derivatives is susceptible to enzymatic hydrolysis, whereas metal-coordinated 4-MeO-Bz (–10) exhibits higher thermal stability.

Biological Activity

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a benzothiazole ring , a morpholine moiety , and a methoxybenzoate group . The synthesis typically involves:

  • Formation of Benzothiazole Core : Synthesized through cyclization involving 2-aminothiophenol.
  • Introduction of Morpholine : Achieved via nucleophilic substitution with morpholine.
  • Attachment of Methoxybenzoate : Conducted through esterification with 4-methoxybenzoic acid using coupling agents like DCC.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines, particularly in melanoma and prostate cancer, through mechanisms such as tubulin polymerization inhibition .
  • Enzyme Inhibition : Acts as an inhibitor of monoamine oxidase, which can lead to increased neurotransmitter levels in the brain.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibits enzymes like monoamine oxidase, affecting neurotransmitter metabolism.
  • DNA Interaction : Binds to DNA, disrupting replication and transcription processes.
  • Membrane Perturbation : Alters cell membrane permeability, leading to cell death in microbial organisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other benzothiazole derivatives:

Compound NameTypeBiological Activity
SulfathiazoleAntimicrobialBroad-spectrum antibacterial properties
RitonavirAntiretroviralPrimarily used for HIV treatment
TiazofurinAntineoplasticUsed in cancer therapy

This comparison highlights the versatility of the benzothiazole scaffold while emphasizing the distinct biological activities attributed to specific substituents in each compound.

Case Studies and Research Findings

Recent studies have focused on the antiproliferative activity of derivatives related to this compound. For instance, modifications in structure led to enhanced potency against cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges . Such findings underscore the potential for further development of this compound as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[d]thiazole core. Key steps include:

  • Thiazole ring formation : Cyclization of 2-chloro-6-methoxybenzo[d]thiazole derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF .
  • Morpholine substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazole ring using morpholine under reflux conditions (e.g., 12–24 hours in ethanol) .
  • Esterification : Coupling with 4-methoxybenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride methods.
    Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Purity (>95%) is confirmed via HPLC and NMR .

Q. How do structural features of this compound influence its biological activity?

The compound’s activity is attributed to:

  • Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • Morpholine moiety : Improves solubility and modulates pharmacokinetics by acting as a hydrogen-bond acceptor .
  • 4-Methoxybenzoate group : Increases lipophilicity, aiding membrane permeability.
    Comparative studies of analogs (e.g., replacing morpholine with piperidine) show reduced activity, highlighting the critical role of the morpholine group in target binding .

Q. What characterization techniques are essential for validating the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
  • HPLC : Assesses purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions for structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?

Conflicting data (e.g., variable IC50 values in kinase assays) may arise from differences in assay conditions or impurity levels. A systematic SAR approach includes:

  • Analog synthesis : Replace morpholine with other amines (e.g., pyrrolidine) or modify the methoxy group to ethoxy/fluoro substituents.
  • Biological assays : Standardize conditions (e.g., ATP concentration, pH) across studies.
  • Computational docking : Compare binding poses in target proteins (e.g., EGFR, CDK2) to identify critical interactions. For example, morpholine’s oxygen atom forms a key hydrogen bond with Thr184 in CDK2, explaining its superior activity over non-oxygenated analogs .

Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify major metabolites via LC-MS/MS.

  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms.

  • Pharmacokinetic profiling : Administer the compound intravenously/orally in rodent models, followed by plasma sampling at intervals (0–24 hours). Key parameters:

    ParameterValue RangeMethod
    Half-life (t₁/₂)2–4 hoursNon-compartmental analysis
    Bioavailability40–60%AUC comparison (IV vs. oral)
    Protein binding>90%Equilibrium dialysis .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Molecular docking : Screen against the PDB database for potential off-targets (e.g., hERG channels, nuclear receptors).
  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), solubility (LogS), and Ames test mutagenicity.
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize targets with high specificity .

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400/ethanol (20:80 v/v) or cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (size <200 nm, PDI <0.2) via solvent evaporation.
  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.